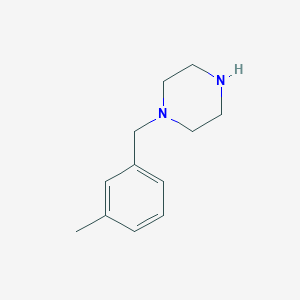

3-Methylbenzylpiperazine

描述

Structure

3D Structure

属性

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEOTZPEMDQENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201291 | |

| Record name | 3-Methylbenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5321-48-2 | |

| Record name | 1-(3-Methylbenzyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5321-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Methylbenzyl)piperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methylbenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX9B7MME2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Profile of 3-Methylbenzylpiperazine: A Technical Whitepaper for Researchers

An In-depth Exploration of a Designer Stimulant and its Pharmacological Context

Disclaimer: This technical guide addresses the pharmacological and psychopharmacological profile of 3-Methylbenzylpiperazine (3-Me-BZP). It is intended for researchers, scientists, and drug development professionals. The information contained herein is for educational and research purposes only. 3-Me-BZP is a designer drug and its legal status may vary by jurisdiction.

Introduction

This compound (3-Me-BZP) is a synthetic stimulant and a derivative of benzylpiperazine (BZP).[1] First formally identified in Sweden in February 2012, it has appeared on the designer drug market, often as a purported alternative to controlled substances.[1] As a member of the substituted piperazine class, its pharmacological and toxicological profile is of significant interest to the scientific community. Due to its relatively recent emergence and clandestine nature, comprehensive in vitro and in vivo studies specifically characterizing 3-Me-BZP are exceptionally scarce in publicly available scientific literature.

This whitepaper aims to provide a detailed technical guide by summarizing the known information on 3-Me-BZP and extensively leveraging the well-documented pharmacological and psychopharmacological profile of its parent compound, benzylpiperazine (BZP), as a primary surrogate. The structural similarity allows for informed extrapolation of its likely mechanisms of action and physiological effects. This document will present available data in a structured format, outline relevant experimental methodologies, and provide visual representations of key pathways and processes to aid in research and development efforts.

Pharmacological Profile

The pharmacological activity of 3-Me-BZP is presumed to be qualitatively similar to that of BZP, primarily acting as a monoamine releasing agent and reuptake inhibitor.[2][3] The addition of a methyl group to the meta position of the benzyl ring may influence its potency and selectivity for various monoamine transporters and receptors.

Mechanism of Action

Based on the profile of BZP, 3-Me-BZP likely exerts its stimulant effects through a multi-faceted interaction with dopaminergic, serotonergic, and noradrenergic systems.[2][3]

-

Dopamine Transporter (DAT): BZP is a substrate for DAT, leading to the release of dopamine.[4][5] This action is a primary contributor to its stimulant and reinforcing effects.

-

Norepinephrine Transporter (NET): BZP also acts on the norepinephrine transporter to inhibit reuptake and promote release of norepinephrine.[2]

-

Serotonin Transporter (SERT): While BZP has a lower potency for SERT compared to DAT and NET, it does inhibit serotonin reuptake, contributing to its complex psychopharmacological effects.[2]

-

Serotonin (5-HT) Receptors: BZP acts as a non-selective agonist at various serotonin receptors.[2] Agonism at 5-HT2A receptors may be responsible for mild hallucinogenic effects at higher doses.[2]

The proposed mechanism of action, extrapolated from BZP, is visualized below.

Quantitative Pharmacology of Benzylpiperazine (BZP)

The following tables summarize the available quantitative pharmacological data for BZP, which can serve as a baseline for estimating the potential activity of 3-Me-BZP.

Table 1: Monoamine Transporter Interaction of BZP

| Transporter | Assay Type | Species | Preparation | Value (EC50 in nM) | Reference |

| DAT | [3H]MPP+ Release | Rat | Synaptosomes | 175 | [5] |

| NET | Neurotransmitter Release | Rat | Synaptosomes | 62 | [2] |

| SERT | [3H]5-HT Release | Rat | Synaptosomes | 121 (TFMPP) | [5] |

| SERT | Neurotransmitter Release | Rat | Synaptosomes | 6050 | [2] |

Note: Data for SERT shows a significant discrepancy between different studies and related compounds, highlighting the need for direct testing of 3-Me-BZP.

Pharmacokinetics

Specific pharmacokinetic data for 3-Me-BZP are not available. The pharmacokinetic profile of BZP in humans has been characterized and is presented below as a reference. The metabolism of 3-Me-BZP is expected to involve hydroxylation of the benzyl ring and the piperazine ring, followed by glucuronidation or sulfation, similar to BZP.[6] The methyl group may also be a site for metabolism.

Table 2: Pharmacokinetic Parameters of Benzylpiperazine (BZP) in Humans (200 mg oral dose)

| Parameter | Value | Reference |

| Tmax | 75 min | [7][8] |

| Cmax | 262 ng/mL | [7][8] |

| t1/2 | 5.5 h | [7][8] |

| Cl/F | 99 L/h | [7][8] |

Psychopharmacological Profile

The psychopharmacological effects of 3-Me-BZP are anticipated to be stimulant-like, consistent with its presumed mechanism of action as a monoamine releaser.

Behavioral Effects in Animal Models

While no specific behavioral studies on 3-Me-BZP have been published, research on BZP provides a framework for its expected effects.

-

Locomotor Activity: BZP produces dose-dependent increases in locomotor activity in rodents, a hallmark of psychostimulant drugs.[9]

-

Drug Discrimination: In drug discrimination paradigms, animals trained to recognize stimulants like amphetamine or cocaine will generalize to BZP, indicating similar subjective effects.

-

Reinforcing Properties: BZP has been shown to have reinforcing properties, as demonstrated by self-administration studies in animals.

The workflow for a typical locomotor activity study is depicted below.

Subjective Effects in Humans (extrapolated from BZP)

The subjective effects of BZP in humans are reported to be similar to those of amphetamine, including:

-

Increased energy and alertness

-

Euphoria

-

Sociability

-

Decreased appetite

Adverse effects can include anxiety, insomnia, headache, and cardiovascular stimulation.

Experimental Protocols

Due to the lack of published research specifically on 3-Me-BZP, detailed experimental protocols are provided for key assays used to characterize related compounds like BZP. These can be adapted for the investigation of 3-Me-BZP.

Receptor Binding Assays

Objective: To determine the binding affinity of 3-Me-BZP for monoamine transporters (DAT, NET, SERT) and various G-protein coupled receptors.

Methodology: Radioligand Displacement Assay

-

Tissue/Cell Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant transporter or receptor of interest (e.g., HEK-293 cells). Alternatively, use synaptosomal preparations from specific brain regions of rodents (e.g., striatum for DAT).

-

Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of the test compound (3-Me-BZP).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

The logical flow of a radioligand binding assay is illustrated below.

In Vitro Functional Assays

Objective: To determine the functional activity of 3-Me-BZP at monoamine transporters (i.e., whether it is a substrate/releaser or an inhibitor).

Methodology: Neurotransmitter Release Assay

-

Synaptosome Preparation: Prepare synaptosomes from relevant brain regions (e.g., rat striatum).

-

Radiolabel Loading: Pre-load the synaptosomes with a radiolabeled monoamine or substrate (e.g., [3H]dopamine or [3H]MPP+).

-

Superfusion: Place the loaded synaptosomes in a superfusion apparatus and wash to establish a stable baseline of radioactivity.

-

Drug Application: Apply varying concentrations of the test compound (3-Me-BZP) to the superfusion buffer.

-

Fraction Collection: Collect fractions of the superfusate over time.

-

Quantification: Measure the radioactivity in each fraction to determine the amount of neurotransmitter released.

-

Data Analysis: Calculate the concentration of the test compound that produces 50% of the maximal response (EC50) for neurotransmitter release.

Conclusion and Future Directions

This compound remains a pharmacologically uncharacterized designer drug. Based on its structural relationship to benzylpiperazine, it is predicted to act as a psychostimulant by promoting the release and inhibiting the reuptake of dopamine, norepinephrine, and to a lesser extent, serotonin. However, the precise quantitative pharmacology, pharmacokinetics, and toxicology of 3-Me-BZP are unknown.

There is a critical need for empirical studies to elucidate the specific pharmacological and psychopharmacological profile of 3-Me-BZP. Future research should prioritize:

-

In vitro pharmacology: Comprehensive receptor and transporter binding and functional assays to determine the affinity and efficacy of 3-Me-BZP at key CNS targets.

-

In vivo pharmacology: Animal studies to characterize its effects on locomotor activity, drug discrimination, and self-administration to understand its stimulant properties and abuse potential.

-

Pharmacokinetics and Metabolism: Studies to determine its absorption, distribution, metabolism, and excretion profile, and to identify its major metabolites.

-

Toxicology: Acute and chronic toxicity studies to assess its safety profile.

A thorough understanding of the pharmacological and toxicological properties of 3-Me-BZP is essential for informing public health and regulatory agencies, as well as for advancing the broader understanding of the structure-activity relationships of substituted piperazines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain | RTI [rti.org]

- 6. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Receptor Binding Affinity of 3-Methylbenzylpiperazine: A Technical Guide

Executive Summary

3-Methylbenzylpiperazine (3-Me-BZP) is a derivative of benzylpiperazine (BZP), a compound known to interact with monoaminergic systems.[1] Like its parent compound, 3-Me-BZP is expected to exhibit a complex pharmacology, primarily acting as a releasing agent of dopamine and norepinephrine, and to a lesser extent, serotonin.[1][2] Furthermore, direct interactions with various serotonin and adrenergic receptors are anticipated. This document provides a summary of the in vitro receptor binding profile of BZP as a proxy for 3-Me-BZP, details common experimental protocols for determining receptor affinity, and illustrates the key signaling pathways involved.

In Vitro Receptor and Transporter Affinity of Benzylpiperazine (BZP)

The primary mechanism of action for BZP is the release of monoamine neurotransmitters by reversing the function of their respective transporters.[1][2] The following table summarizes the EC₅₀ values for BZP-induced neurotransmitter release, which reflects its functional affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3]

| Transporter | Ligand | EC₅₀ (nM) | Assay Type |

| Dopamine Transporter (DAT) | Benzylpiperazine | 175 | Neurotransmitter Release Assay |

| Norepinephrine Transporter (NET) | Benzylpiperazine | 62 | Neurotransmitter Release Assay |

| Serotonin Transporter (SERT) | Benzylpiperazine | 6050 | Neurotransmitter Release Assay |

Table 1: In Vitro Functional Affinity of Benzylpiperazine for Monoamine Transporters. Data represents the concentration of BZP required to elicit 50% of the maximal neurotransmitter release.[3]

Beyond its action on transporters, BZP also demonstrates direct interactions with various G protein-coupled receptors (GPCRs). It acts as a non-selective agonist at a wide range of serotonin receptors and as an antagonist at the α₂-adrenergic receptor.[3] Binding to 5-HT₂A receptors may contribute to potential mild hallucinogenic effects at high doses.[3]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. A typical competitive binding assay protocol is outlined below.

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., 3-Me-BZP) for a specific receptor.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines expressing the target receptor (e.g., CHO or HEK 293 cells) or homogenized brain tissue.

-

Radioligand: A radioactive ligand with known high affinity and specificity for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A receptors).

-

Test Compound: this compound.

-

Assay Buffer: Buffer solution to maintain optimal pH and ionic strength for binding.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation:

-

Cultured cells expressing the target receptor are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate.

-

To each well, the following are added in order:

-

Receptor membrane preparation.

-

A fixed concentration of the radioligand.

-

Varying concentrations of the unlabeled test compound (3-Me-BZP).

-

-

Control wells are included for:

-

Total binding: Contains membranes and radioligand only.

-

Non-specific binding: Contains membranes, radioligand, and a high concentration of a known competing ligand to saturate all specific binding sites.

-

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Figure 1: Experimental workflow for a competitive radioligand binding assay.

Postulated Signaling Pathways

Based on the activity of BZP, 3-Me-BZP is likely to modulate several key signaling pathways. The primary mechanism is through increasing synaptic concentrations of dopamine, norepinephrine, and serotonin, which then act on their respective postsynaptic receptors. Additionally, direct interactions with receptors like 5-HT₂A and α₂-adrenergic receptors will trigger their downstream cascades.

Serotonin 5-HT₂A Receptor Signaling

Activation of the 5-HT₂A receptor, a Gq-coupled GPCR, leads to the activation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4]

Figure 2: Simplified 5-HT₂A receptor Gq-coupled signaling pathway.

Dopamine D₂ Receptor Signaling

Increased synaptic dopamine from the releasing action of 3-Me-BZP will activate D₂ receptors. These are Gi-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][6]

Figure 3: Simplified Dopamine D₂ receptor Gi-coupled signaling pathway.

α₂-Adrenergic Receptor Signaling

BZP acts as an antagonist at presynaptic α₂-adrenergic autoreceptors.[3] These are Gi-coupled receptors that normally provide negative feedback on norepinephrine release.[7] By blocking these receptors, 3-Me-BZP would disinhibit the neuron, leading to a further increase in norepinephrine release.

Figure 4: Logical relationship of α₂-adrenergic receptor antagonism.

Conclusion

While specific in vitro binding data for this compound is currently lacking, the pharmacological profile of its parent compound, Benzylpiperazine, provides a strong basis for predicting its activity. 3-Me-BZP is expected to be a monoamine releasing agent with a preference for the norepinephrine and dopamine transporters over the serotonin transporter. Additionally, it likely interacts directly with a range of serotonergic and adrenergic receptors, contributing to a complex overall pharmacological effect. Further radioligand binding studies are necessary to quantitatively determine the precise receptor affinity and selectivity profile of 3-Me-BZP.

References

- 1. researchgate.net [researchgate.net]

- 2. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

The Inside-Out Agonism: A Technical Guide to the Structure-Activity Relationship of 3-MBP Analogs in Vγ9Vδ2 T Cell Activation

For Immediate Release

A Deep Dive into the Molecular Nuances Governing Immune Cell Activation by Synthetic Phosphoantigens

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-methyl-2-butanol-1-phosphate (3-MBP) analogs, potent activators of Vγ9Vδ2 T cells. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Executive Summary

Vγ9Vδ2 T cells are a unique subset of human T lymphocytes that play a crucial role in immunosurveillance against microbial pathogens and malignant cells. Their activation is triggered by small phosphorylated molecules known as phosphoantigens. A key microbial phosphoantigen is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a potent natural agonist. Synthetic analogs of HMBPP, such as those derived from 3-MBP, offer promising avenues for novel immunotherapies. Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of new and more effective therapeutic agents. This guide elucidates the SAR of these compounds, focusing on how molecular modifications influence their ability to activate Vγ9Vδ2 T cells.

The Vγ9Vδ2 T Cell Signaling Pathway

The activation of Vγ9Vδ2 T cells by phosphoantigens is a complex process that relies on an "inside-out" signaling mechanism mediated by the butyrophilin family of proteins, specifically Butyrophilin 3A1 (BTN3A1) and Butyrophilin 2A1 (BTN2A1).[1][2] Unlike conventional T cell activation which involves the recognition of peptides presented by MHC molecules, Vγ9Vδ2 T cell activation is initiated by the binding of phosphoantigens to the intracellular B30.2 domain of BTN3A1 on antigen-presenting cells (APCs) or tumor cells.[2] This intracellular binding event induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, cytokine production (such as IFN-γ and TNF-α), and cytotoxic activity against target cells.[2][3]

Vγ9Vδ2 T Cell Activation Pathway. A diagram illustrating the inside-out signaling mechanism initiated by 3-MBP analogs.

Structure-Activity Relationship of 3-MBP Analogs

The potency of 3-MBP analogs in activating Vγ9Vδ2 T cells is highly dependent on their chemical structure. Key determinants of activity include the nature of the phosphate or phosphonate group, the alkyl chain, and modifications that enhance cell permeability. Prodrug strategies, such as the use of pivaloyloxymethyl (POM) or aryloxy triester phosphoramidate moieties, have been successfully employed to mask the negative charges of the phosphate group, thereby facilitating passive diffusion across the cell membrane and leading to a significant increase in potency.[2][4]

Quantitative Data Presentation

The following table summarizes the in vitro activity of a series of HMBP-related analogs, including prodrugs, in activating Vγ9Vδ2 T cells, as measured by their half-maximal effective concentration (EC50) for inducing T cell activation or target cell lysis.

| Compound | Structure | EC50 (nM) for Vγ9Vδ2 T Cell Activation | Reference |

| HMBPP | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate | 0.06 | [4] |

| Zoledronate | (1-Hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)bis(phosphonic acid) | ~500 | [4] |

| HMBP ProPAgen 5a | Aryloxy triester phosphoramidate of HMBP analog | 1.38 | [4] |

| HMBP ProPAgen 5b | Aryloxy triester phosphoramidate of HMBP analog | 0.45 | [4] |

| HMBP ProPAgen 5c | Aryloxy triester phosphoramidate of HMBP analog | 2.50 | [4] |

| HMBP ProPAgen 5d | Aryloxy triester phosphoramidate of HMBP analog | 1.95 | [4] |

| POM2-C-HMBP | bis(pivaloyloxymethyl) (E)-4-hydroxy-3-methyl-but-2-enyl phosphonate | 5.4 | [5] |

Note: HMBPP is the parent natural phosphoantigen. Zoledronate is an aminobisphosphonate that acts indirectly by inhibiting farnesyl pyrophosphate synthase, leading to the accumulation of endogenous phosphoantigens. The HMBP ProPAgens and POM2-C-HMBP are prodrugs of HMBP analogs designed to enhance cell permeability.

The data clearly indicates that prodrug modifications can yield analogs with potencies in the low nanomolar range, with HMBP ProPAgen 5b being exceptionally potent.[4] The superior activity of these prodrugs is attributed to their increased lipophilicity and ability to bypass the energy-dependent uptake mechanisms required for charged phosphoantigens like HMBPP.[2][4]

Experimental Protocols

The evaluation of 3-MBP analog activity typically involves a series of in vitro assays to measure Vγ9Vδ2 T cell activation, proliferation, and cytotoxicity.

Vγ9Vδ2 T Cell Expansion and Purification

A common workflow for generating effector Vγ9Vδ2 T cells for subsequent assays is outlined below.

Vγ9Vδ2 T Cell Expansion Workflow. A flowchart depicting the process of generating effector Vγ9Vδ2 T cells from PBMCs.

Methodology:

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats using density gradient centrifugation (e.g., with Ficoll-Paque).[6]

-

Stimulation: PBMCs are resuspended in a suitable T cell medium (e.g., RPMI-1640 with 10% FBS) at a concentration of 1 x 10^6 cells/mL.[2] The cells are stimulated with a low concentration of HMBPP (e.g., 0.01 µM) for 3 days.[2]

-

Culture and Expansion: After the initial stimulation, the HMBPP is removed, and the cells are cultured for an additional 4-18 days.[2] Recombinant human IL-2 (e.g., 5 ng/mL) is added to the culture every 3 days to promote the expansion of Vγ9Vδ2 T cells.[2]

-

Purification: After 7-21 days of culture, the expanded Vγ9Vδ2 T cells are purified using methods such as negative selection with magnetic beads to deplete other cell types.[2] The purity of the resulting Vγ9Vδ2 T cell population should be assessed by flow cytometry.

Vγ9Vδ2 T Cell Activation Assay (Cytokine Release)

This assay quantifies the activation of Vγ9Vδ2 T cells by measuring the secretion of key cytokines like IFN-γ.

Methodology:

-

Target Cell Preparation: A suitable target cell line (e.g., K562 leukemia cells) is used.[7] The target cells are incubated with varying concentrations of the 3-MBP analog for a defined period (e.g., 1-4 hours).[5]

-

Washing: The target cells are thoroughly washed to remove any excess, unbound analog.[7] This step is crucial to prevent direct activation of the T cells by the compound in the co-culture.

-

Co-culture: The pre-loaded target cells are co-cultured with the purified effector Vγ9Vδ2 T cells at a specific effector-to-target (E:T) ratio (e.g., 1:1) for a set duration (e.g., 20-24 hours).[5][8]

-

Cytokine Quantification: After the co-culture period, the supernatant is collected, and the concentration of IFN-γ is measured using an enzyme-linked immunosorbent assay (ELISA).[7]

-

Data Analysis: The IFN-γ concentration is plotted against the log of the analog concentration, and a non-linear regression analysis is used to determine the EC50 value.[2]

Conclusion

The structure-activity relationship of 3-MBP analogs is a critical area of research for the development of novel cancer immunotherapies. The key to enhancing the potency of these phosphoantigens lies in overcoming the cell membrane barrier. Prodrug strategies that mask the negative charges of the phosphate/phosphonate moiety have proven to be highly effective, resulting in analogs with low nanomolar to picomolar activity. The experimental protocols detailed in this guide provide a framework for the robust evaluation of new analogs. Future research in this area will likely focus on further refining the chemical structures of these compounds to optimize their pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of more effective and safer immunotherapeutic agents.

References

- 1. Structure-activity relationships of butyrophilin 3 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]

3-Methylbenzylpiperazine as a potential psychoactive substance

An In-Depth Technical Guide on 3-Methylbenzylpiperazine (3-Me-BZP) as a Potential Psychoactive Substance

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-Me-BZP) is a synthetic derivative of benzylpiperazine (BZP) and is classified as a novel psychoactive substance (NPS).[1] It has been identified as a designer drug in illicit markets and is purported to have stimulant effects.[1] Structurally related to BZP, a compound with known euphoric and stimulant properties similar to amphetamine, 3-Me-BZP is presumed to act on central monoaminergic systems.[2] This technical guide provides a comprehensive overview of the available scientific information on 3-Me-BZP, including its synthesis, pharmacology, and analytical characterization. Due to the limited specific research on 3-Me-BZP, data from closely related analogues, particularly BZP, are included to provide a comparative context.

Chemical Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a general and adaptable method can be derived from the synthesis of 1-benzylpiperazine and other substituted piperazine derivatives.[3]

General Synthesis Pathway

The synthesis of 1-(3-methylbenzyl)piperazine typically involves the N-alkylation of piperazine with 3-methylbenzyl chloride.

dot

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 1-(3-methylbenzyl)piperazine (Adapted from Benzylpiperazine Synthesis)

Materials:

-

Piperazine

-

3-Methylbenzyl chloride

-

A suitable solvent (e.g., toluene, ethanol)

-

A base (e.g., potassium carbonate, triethylamine)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Purification apparatus (distillation setup or chromatography column)

Procedure:

-

Dissolve piperazine in the chosen solvent within a round-bottom flask.

-

Add the base to the solution.

-

Slowly add 3-methylbenzyl chloride to the reaction mixture, typically under reflux conditions.

-

Maintain the reaction at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter to remove any inorganic salts.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified. This can be achieved by vacuum distillation or column chromatography to yield pure 1-(3-methylbenzyl)piperazine.

Analytical Characterization

Comprehensive analytical data for 3-Me-BZP is not widely published. However, based on the analysis of other piperazine derivatives, the following techniques would be employed for its characterization:[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure, including the position of the methyl group on the benzyl ring.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be used to determine the molecular weight and fragmentation pattern, aiding in identification.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule.

Pharmacology

The pharmacological profile of 3-Me-BZP is largely inferred from its structural similarity to BZP and other monoamine releasing agents.

Mechanism of Action

Benzylpiperazine and its derivatives are known to interact with the monoamine neurotransmitter systems, primarily affecting dopamine (DA), serotonin (5-HT), and norepinephrine (NE) levels in the synaptic cleft.[2] The primary mechanism is believed to be the inhibition of reuptake and the promotion of the release of these neurotransmitters from presynaptic neurons.[2]

dot

Caption: Postulated signaling pathway of 3-Me-BZP.

Quantitative Pharmacological Data

| Compound | Assay | Target | EC50 (nM) | Reference |

| Benzylpiperazine (BZP) | Neurotransmitter Release | Dopamine Transporter (DAT) | 175 | [5] |

| Benzylpiperazine (BZP) | Neurotransmitter Release | Norepinephrine Transporter (NET) | 62 | [5] |

| Benzylpiperazine (BZP) | Neurotransmitter Release | Serotonin Transporter (SERT) | 6050 | [5] |

Pharmacokinetics

No specific pharmacokinetic studies on this compound in humans or animals have been published. However, data from benzylpiperazine (BZP) can offer some insights into the likely pharmacokinetic profile.

| Parameter | Value (for BZP) | Reference |

| Tmax (Time to peak plasma concentration) | 75 min | [6] |

| Cmax (Peak plasma concentration) after 200mg oral dose | 262 ng/mL | [6] |

| t1/2 (Elimination half-life) | 5.5 hours | [6] |

| Metabolism | Primarily hepatic, involving hydroxylation. | [7] |

| Excretion | Renal | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of 3-Me-BZP and similar psychoactive substances.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of a compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

dot

Caption: Workflow for a radioligand binding assay.

Materials:

-

Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

-

A suitable radioligand for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).

-

Test compound (3-Me-BZP) at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of 3-Me-BZP. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known inhibitor).

-

Incubate at a controlled temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the 3-Me-BZP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of monoamine neurotransmitters from cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing DAT, NET, or SERT.

-

Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

Test compound (3-Me-BZP) at various concentrations.

-

Assay buffer.

-

Scintillation counter.

Procedure:

-

Loading: Plate the cells in a 96-well plate and incubate with the radiolabeled neurotransmitter to allow for uptake.

-

Wash the cells to remove excess extracellular radiolabel.

-

Release: Add varying concentrations of 3-Me-BZP to the cells and incubate for a defined period.

-

Collect the supernatant, which contains the released radiolabeled neurotransmitter.

-

Lyse the cells to determine the amount of radiolabel remaining intracellularly.

-

Quantification: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of neurotransmitter release for each concentration of 3-Me-BZP. Plot the percentage release against the logarithm of the drug concentration to determine the EC50 value.

In Vivo Locomotor Activity Assay

This assay assesses the stimulant effects of a compound in rodents.[8][9]

Materials:

-

Male mice or rats.

-

Open-field activity chambers equipped with infrared beams or video tracking software.

-

Test compound (3-Me-BZP) at various doses.

-

Vehicle control (e.g., saline).

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

-

Habituation: Place each animal in the open-field chamber for a period (e.g., 30-60 minutes) to allow for habituation to the novel environment and to establish a baseline activity level.

-

Administration: Administer the test compound or vehicle via a chosen route (e.g., intraperitoneal injection).

-

Testing: Immediately after administration, return the animal to the open-field chamber and record its locomotor activity for a set duration (e.g., 60-120 minutes).

-

Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena. Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Conclusion

This compound is a psychoactive substance with a presumed stimulant mechanism of action, likely mediated through its interaction with monoamine transporters. While direct quantitative pharmacological and pharmacokinetic data for 3-Me-BZP are scarce, information from its parent compound, BZP, suggests it is a monoamine releasing agent with a preference for the norepinephrine and dopamine transporters over the serotonin transporter. Further research is required to fully characterize the receptor binding profile, in vivo potency, and pharmacokinetic parameters of 3-Me-BZP to better understand its psychoactive effects and potential for abuse and toxicity. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. connectjournals.com [connectjournals.com]

- 4. etd.auburn.edu [etd.auburn.edu]

- 5. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. meliordiscovery.com [meliordiscovery.com]

Initial Exploratory Studies on the Behavioral Effects of Synthetic Cathinones: A Technical Guide on Pentedrone and Pentylone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "3-MBP" or "3-methyl-1-butyl-pentyl" as initially specified is not a recognized chemical name for a known psychoactive substance in the scientific literature. Based on the provided chemical nomenclature fragments, this guide focuses on two prominent synthetic cathinones, Pentedrone and Pentylone , which are likely compounds of interest given their structural and functional characteristics. This document provides a comprehensive overview of the initial exploratory studies on the behavioral effects of these two compounds.

Introduction

Pentedrone (α-methylaminovalerophenone) and Pentylone (β-keto-methylbenzodioxolylpentanamine) are synthetic cathinones that have emerged as novel psychoactive substances (NPS).[1][2] Structurally related to cathinone, the active alkaloid in the khat plant, these compounds are central nervous system stimulants.[3] Pentedrone has been identified as an ingredient in "bath salt" mixes since 2010.[1] Pentylone, developed in the 1960s, has been detected in powders marketed as "NRG-1" and "NRG-3".[2] This guide summarizes the current understanding of their behavioral pharmacology, mechanisms of action, and the experimental protocols used in their initial characterization.

Mechanism of Action

The primary molecular targets of Pentedrone and Pentylone are the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Their distinct behavioral profiles are largely determined by their differential affinities and actions at these transporters.

Pentedrone primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), with minimal interaction with the serotonin transporter.[1][3] It does not induce monoamine release.[3] This mechanism is comparable to that of methylphenidate.[1]

Pentylone exhibits a more complex mechanism, acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a serotonin releasing agent.[2][4] It has been described as having a "hybrid" activity, functioning as a DAT blocker but a SERT substrate.[4][5]

The interaction of these compounds with monoamine transporters leads to increased synaptic concentrations of the respective neurotransmitters, which in turn modulates downstream signaling pathways. For instance, Pentedrone has been shown to increase the mRNA expression of dopamine D1 and D2 receptors and the dopamine transporter, as well as induce the phosphorylation of cAMP response element-binding protein (CREB) in PC-12 cells.[6] Both Pentedrone and Pentylone have been shown to induce the expression of the immediate-early gene c-fos in the ventral and dorsal striatum, indicative of neuronal activation.[7]

Signaling Pathway Diagram

Caption: Monoamine Transporter Interactions of Pentedrone and Pentylone.

Behavioral Effects

Initial exploratory studies in rodents have characterized the behavioral profiles of Pentedrone and Pentylone as psychostimulants with a significant potential for abuse.

Locomotor Activity

Both Pentedrone and Pentylone dose-dependently increase locomotor activity in rodents.[8][9] In comparative studies, the maximum locomotor effect was similar for both drugs, but the effects of Pentedrone were longer-lasting.[8][9] Studies in male and female Wistar rats showed significant increases in locomotion at doses ranging from 0.5 to 10.0 mg/kg (intraperitoneal).[8][9]

Reinforcing Properties

The reinforcing effects of these compounds have been demonstrated using intravenous self-administration (IVSA) and conditioned place preference (CPP) paradigms.

-

Intravenous Self-Administration (IVSA): Both Pentedrone and Pentylone are self-administered by rats, indicating they have reinforcing properties.[8][10] Comparative studies suggest that more infusions of Pentedrone and Pentylone were self-administered compared to the first-generation cathinone, methylone.[8][9]

-

Conditioned Place Preference (CPP): Pentedrone has been shown to induce conditioned place preference in mice at doses of 3 and 10 mg/kg, further supporting its rewarding effects.[6] Pentylone also induces CPP in mice.[11]

Drug Discrimination

In drug discrimination studies, Pentedrone fully substitutes for the discriminative stimulus effects of both cocaine and methamphetamine in rats, suggesting that it produces similar subjective effects and has a comparable abuse liability.[3][10]

Other Behavioral Effects

Users of Pentedrone have reported MDMA-like stimulating effects, including euphoria, increased sociability, and heightened sexual drive.[10] High doses of Pentylone have been associated with paranoia, agitation, and insomnia.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on Pentedrone and Pentylone.

| Table 1: In Vitro Monoamine Transporter Inhibition (IC50 values in µM) | ||

| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |

| Pentedrone | 2.5 | 135 |

| Pentylone (rat synaptosomes) | 0.12 ± 0.01 | 1.36 ± 0.10 |

| Pentylone (human DAT/SERT) | 0.31 ± 0.07 | 11.7 ± 0.5 |

Data from Pentedrone from Wikipedia, citing a specific study. Data for Pentylone from Saha et al., 2019.[1][5]

| Table 2: In Vivo Behavioral Effects | ||

| Behavioral Assay | Pentedrone | Pentylone |

| Locomotor Activity | Dose-dependent increase (0.5-10.0 mg/kg, i.p. in rats)[8][9] | Dose-dependent increase (0.5-10.0 mg/kg, i.p. in rats)[8][9] |

| Intravenous Self-Administration | Maintains self-administration in rats (e.g., 0.3 mg/kg/infusion)[6][10] | Maintains self-administration in rats[8] |

| Conditioned Place Preference | Induces CPP in mice (3 and 10 mg/kg, i.p.)[6] | Induces CPP in mice[11] |

| Drug Discrimination (ED50) | Substitutes for cocaine (2.3±0.2 mg/kg) and methamphetamine (2.6±0.1 mg/kg) in rats[3] | N/A |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. Below are summaries of common experimental protocols used to assess the behavioral effects of Pentedrone and Pentylone.

Locomotor Activity Assay

-

Objective: To measure the stimulant effects of the compound on spontaneous movement.

-

Subjects: Male and female Wistar rats or Swiss Webster mice.[8][12]

-

Apparatus: Open-field arenas equipped with infrared beams or video tracking software to monitor horizontal and vertical movements.[7]

-

Procedure:

-

Animals are habituated to the testing environment.

-

A baseline level of activity is recorded.

-

Animals are administered the test compound (e.g., Pentedrone or Pentylone at doses of 0.5, 1.0, 5.0, 10.0 mg/kg, intraperitoneally) or vehicle.[8][9]

-

Locomotor activity is recorded for a specified duration (e.g., 1-2 hours).[7]

-

-

Data Analysis: Total distance traveled, number of vertical rears, and time spent in different zones of the arena are analyzed using ANOVA.

Intravenous Self-Administration (IVSA)

-

Objective: To assess the reinforcing efficacy of the compound, a key indicator of abuse potential.

-

Subjects: Rats with indwelling intravenous catheters.[8]

-

Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a stimulus light.

-

Procedure:

-

Rats are trained to press a lever to receive an infusion of a known reinforcer (e.g., cocaine).

-

Once a stable response rate is established, the test compound is substituted for the training drug.

-

The number of infusions earned at various doses (e.g., 0.025-0.3 mg/kg/infusion) under a fixed-ratio schedule of reinforcement is recorded.[8][9]

-

-

Data Analysis: The number of self-administered infusions across different doses is analyzed to determine the reinforcing effectiveness of the compound.

Conditioned Place Preference (CPP)

-

Objective: To measure the rewarding or aversive properties of the compound by assessing the animal's preference for an environment previously paired with the drug.

-

Subjects: Mice.[6]

-

Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

-

Procedure:

-

Pre-conditioning: The animal's baseline preference for each chamber is determined.

-

Conditioning: Over several days, the animal receives injections of the test compound (e.g., Pentedrone at 3 and 10 mg/kg, i.p.) and is confined to one chamber, and receives vehicle injections and is confined to the other chamber on alternate days.[6]

-

Post-conditioning (Test): The animal is allowed to freely explore both chambers, and the time spent in each chamber is recorded.

-

-

Data Analysis: A significant increase in time spent in the drug-paired chamber during the test phase indicates a rewarding effect.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Behavioral Profiling of NPS.

Conclusion

Initial exploratory studies on Pentedrone and Pentylone reveal that both are potent psychostimulants with significant abuse liability. Their primary mechanism of action involves the inhibition of monoamine reuptake, with Pentylone exhibiting a more complex interaction with the serotonin transporter. The behavioral effects, including increased locomotor activity and reinforcing properties, are consistent with their neurochemical profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other emerging novel psychoactive substances. Further research is necessary to fully elucidate their long-term behavioral and neurotoxic effects.

References

- 1. Pentedrone - Wikipedia [en.wikipedia.org]

- 2. Pentylone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 5. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Pentedrone - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Standard Operating Procedures for 3-Methylbenzylpiperazine and its Analogs in Rodent Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific pharmacological and toxicological data for 3-Methylbenzylpiperazine (3-MeOBP) is limited in publicly available scientific literature. The following application notes and protocols are based on extensive research of its close structural analogs, primarily 1-Benzylpiperazine (BZP) and 1-Methyl-4-benzylpiperazine (MBZP). Researchers should use this information as a guide and are strongly encouraged to conduct dose-ranging and pilot studies to establish the specific parameters for 3-MeOBP.

I. Introduction and Background

Substituted benzylpiperazines are a class of psychoactive compounds that have been investigated for their stimulant and empathogenic properties. These compounds primarily exert their effects through modulation of monoaminergic systems in the central nervous system. Due to their structural similarity to amphetamines, they are of significant interest in the fields of neuropharmacology, addiction studies, and the development of novel therapeutics. This document provides standardized procedures for the preparation, administration, and in-vivo assessment of this compound and its analogs in rodent models.

II. Mechanism of Action

Benzylpiperazine and its derivatives, including MBZP, act as releasing agents and reuptake inhibitors of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). The primary mechanism involves interaction with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of these neurotransmitters.[1] BZP is considered a "messy drug" due to its complex and multifaceted regulation of synaptic monoamines.[2] While BZP has a more pronounced effect on dopamine release, other derivatives can exhibit varying affinities for the different transporters, leading to a spectrum of behavioral effects.[3][4]

III. Safety and Handling Precautions

3.1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling benzylpiperazine compounds.

3.2. Compound Handling:

-

Benzylpiperazine derivatives can be corrosive in their base form.[5] Handle with care to avoid skin contact.

-

Prepare solutions in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for the specific compound for detailed handling and disposal instructions.

3.3. Animal Welfare:

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Monitor animals for adverse reactions, including seizures, hyperthermia, and serotonin syndrome, which have been reported with benzylpiperazine use.[3]

-

Provide appropriate supportive care as needed.

IV. Experimental Protocols

Preparation of Dosing Solutions

Materials:

-

1-Benzylpiperazine HCl (or other salt form)

-

Sterile 0.9% saline solution

-

Vortex mixer

-

Sterile syringes and needles (25-27 gauge)

-

Analytical balance

Procedure:

-

Calculate the required mass: Determine the total amount of the compound needed based on the desired dose (mg/kg), the number of animals, and their average weight.

-

Dissolution: Accurately weigh the calculated amount of the benzylpiperazine salt and dissolve it in sterile 0.9% saline. The final concentration should be calculated to ensure the desired dose is administered in an appropriate volume (e.g., 5-10 mL/kg for intraperitoneal injection in mice and rats).[1]

-

Ensure complete dissolution: Vortex the solution until the compound is fully dissolved. The final solution should be clear and free of any particulate matter.[1]

-

Storage: Prepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8°C and protect from light.

Administration to Rodents

The most common route of administration for benzylpiperazine derivatives in rodent studies is intraperitoneal (IP) injection. Oral gavage (PO) can also be used.

Procedure for Intraperitoneal (IP) Injection:

-

Animal Restraint: Gently restrain the rodent, exposing the abdomen. For mice, scruffing is a common method. For rats, firm but gentle handling is required.

-

Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

-

Injection: Insert the needle at a 15-30 degree angle and inject the solution.

-

Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

Assessment of Locomotor Activity

This protocol is used to evaluate the stimulant effects of benzylpiperazine derivatives.

Apparatus:

-

Open-field arena equipped with photobeam detectors or video tracking software.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.

-

Habituation: Place each animal individually into the open-field arena and allow for a 30-60 minute habituation period until baseline activity is stable.[1]

-

Administration: Remove the animal from the arena, weigh it, and administer the calculated dose of the test compound or vehicle via the chosen route (e.g., IP).[1]

-

Data Recording: Immediately return the animal to the arena and begin recording locomotor activity. Data is typically collected in 5-10 minute bins for a total duration of 1-2 hours.[1]

Drug Discrimination Studies

This protocol assesses the subjective effects of the test compound by training animals to discriminate it from a vehicle.

Apparatus:

-

Standard two-lever operant conditioning chambers.

Procedure:

-

Training: Train animals to press one lever ("drug lever") after administration of a known psychoactive substance (e.g., S(+)-MDMA) and another lever ("saline lever") after administration of saline to receive a reward (e.g., food pellet).

-

Substitution Test: Once the animals have learned the discrimination, administer various doses of the test compound (e.g., BZP) and record which lever they press. Full substitution is considered when the animals predominantly press the "drug lever".

V. Data Presentation

Quantitative Data from Rodent Studies

The following tables summarize dosages and their observed effects for benzylpiperazine and its derivatives in rodent models based on published literature.

Table 1: Behavioral Effects of Benzylpiperazine (BZP) in Rodents

| Species | Route of Administration | Dose (mg/kg) | Observed Effects |

| Mouse | Intraperitoneal (IP) | 1.0 - 30.0 | Dose-dependent increase in head twitch response.[1] |

| Mouse | Intraperitoneal (IP) | 3.0 (ED₅₀) | Substituted for S(+)-MDMA in drug discrimination studies.[1][2] |

| Mouse | Intraperitoneal (IP) | 30.0 | Approximately doubled locomotor activity compared to saline controls.[1][2] |

| Mouse | Intraperitoneal (IP) | 100.0 | Approximately 3.5-fold increase in locomotor activity compared to saline.[1][2] |

| Rat | Intraperitoneal (IP) | 5.0 - 40.0 | Dose-dependent increase in hyperactivity and stereotypy.[1][6] |

| Rat | Intraperitoneal (IP) | 10.0/day | Administered to adolescent rats, resulting in subsequent heightened anxiety-like behavior. |

| Rat | Intraperitoneal (IP) | 20.0 | Used for repeated daily injections to study behavioral sensitization.[1][6] |

Table 2: Pharmacokinetic Parameters of Benzylpiperazine (BZP) in Rats

| Parameter | Value | Conditions |

| Elimination Half-life (t½) | ~5.5 Hours (in humans, rodent data is limited) | Single oral dose.[4][5] |

| Time to Peak Plasma Concentration (Tmax) | 60 - 90 minutes (in humans) | Oral administration. |

| Metabolism | Hepatic | Major metabolites include p-hydroxy-BZP and m-hydroxy-BZP.[7][8] |

| Excretion | Renal | A significant portion of the parent drug and its metabolites are excreted in the urine.[5][7] |

VI. Visualizations

Caption: Workflow for locomotor activity assessment.

Caption: Monoaminergic signaling modulation by BZP.

References

- 1. benchchem.com [benchchem.com]

- 2. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylpiperazine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

Utilization of 3-Methylbenzylpiperazine as a Pharmacological Tool: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzylpiperazine (3-Me-BZP) is a synthetic compound belonging to the benzylpiperazine class of substances.[1] Structurally related to benzylpiperazine (BZP), 3-Me-BZP is recognized as a stimulant and has been identified as a designer drug.[1] The pharmacological profile of benzylpiperazines is primarily characterized by their interaction with monoamine neurotransmitter systems, specifically those involving dopamine (DA), serotonin (5-HT), and norepinephrine (NE). These compounds typically act as monoamine releasing agents, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing monoaminergic signaling.[2]

This document provides detailed application notes and experimental protocols for the characterization of this compound and related compounds as pharmacological tools. While specific quantitative data for 3-Me-BZP is limited in publicly available literature, the provided protocols are standard methods for assessing the activity of such compounds at monoamine transporters.

Pharmacological Profile and Mechanism of Action

Benzylpiperazine and its derivatives, including 3-Me-BZP, are known to exert their stimulant effects by interacting with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2] The primary mechanism of action is the induction of neurotransmitter release, a process known as reverse transport or efflux.[2] This is distinct from the mechanism of reuptake inhibitors, which block the transporters to prevent the clearance of neurotransmitters from the synapse.

The general signaling pathway for monoamine releasing agents is depicted below:

Data Presentation

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this section provides a template for how such data, once obtained through the protocols outlined below, should be presented. For comparative purposes, data for the parent compound, Benzylpiperazine (BZP), are included where available.

Table 1: Monoamine Transporter Inhibition Potency

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| This compound | Data not available | Data not available | Data not available |

| Benzylpiperazine (BZP) | Variable reports | Variable reports | Variable reports |

IC50 values represent the concentration of the compound required to inhibit 50% of radiolabeled ligand binding or substrate uptake.

Table 2: Monoamine Release Potency

| Compound | Dopamine EC50 (nM) | Norepinephrine EC50 (nM) | Serotonin EC50 (nM) |

| This compound | Data not available | Data not available | Data not available |

| Benzylpiperazine (BZP) | Variable reports | Variable reports | Variable reports |

EC50 values represent the concentration of the compound required to elicit 50% of the maximal neurotransmitter release.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of this compound's activity at monoamine transporters. These are standard and robust methods widely used in pharmacology and drug discovery.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the respective transporter.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer, KRH)

-

Radiolabeled substrates: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine

-

Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)

-

Known transporter inhibitors for positive controls (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT)

-

96-well cell culture plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

-

Pre-incubation: Add 100 µL of assay buffer containing various concentrations of 3-Me-BZP or control compounds to the wells. Incubate for 10-20 minutes at 37°C.

-

Uptake Initiation: Add 100 µL of assay buffer containing the radiolabeled monoamine substrate at a concentration close to its Km value.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure measurement of initial uptake rates.

-

Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 values by performing a non-linear regression analysis of the concentration-response curves.

Protocol 2: Neurotransmitter Release Assay Using Synaptosomes

This assay directly measures the ability of a test compound to induce the release of pre-loaded radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).

Materials:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin)

-

Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Percoll gradients

-

Assay buffer (KRH)

-

Radiolabeled neurotransmitters: [³H]dopamine or [³H]serotonin

-

Test compound (this compound)

-

Known releasing agents for positive controls (e.g., amphetamine)

-

Glass-fiber filters

-

Superfusion apparatus or 96-well filtration plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Synaptosome Preparation: Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer. Prepare a crude synaptosomal fraction by differential centrifugation. Further purify the synaptosomes using a Percoll gradient.

-

Loading: Incubate the synaptosomes with the respective radiolabeled neurotransmitter for 30 minutes at 37°C to allow for uptake.

-

Washing: Wash the loaded synaptosomes with assay buffer to remove excess unincorporated radiolabel.

-

Release Experiment (Superfusion Method): a. Layer the synaptosomes onto a glass-fiber filter in a superfusion chamber. b. Perfuse with assay buffer at a constant rate to establish a stable baseline of neurotransmitter release. c. Switch to a buffer containing various concentrations of 3-Me-BZP or control compounds and collect the superfusate in fractions. d. At the end of the experiment, lyse the synaptosomes on the filter to determine the total remaining radioactivity.

-

Release Experiment (Static Method): a. Resuspend the loaded synaptosomes in assay buffer. b. Aliquot the synaptosomes into tubes or a 96-well plate. c. Add varying concentrations of 3-Me-BZP or vehicle to initiate release. d. Incubate for a specified time (e.g., 30 minutes) at 37°C. e. Pellet the synaptosomes by centrifugation and collect the supernatant.

-

Quantification: Measure the radioactivity in the collected fractions or supernatant and in the lysed synaptosomes using a scintillation counter.

-

Data Analysis: Express the release as a percentage of the total radioactivity. Determine the EC50 values by non-linear regression of the concentration-response curves.

References

Application Notes and Protocols: Synthesis and Purification of 3-Methylbenzylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis and purification of 3-Methylbenzylpiperazine, a derivative of benzylpiperazine. The protocols described are based on established methods for the N-alkylation of piperazine and subsequent purification of the product.

Introduction

This compound is a substituted piperazine that, like other benzylpiperazine derivatives, has been investigated for its stimulant properties. The synthesis of monosubstituted piperazines is a common procedure in medicinal chemistry and drug development, often serving as a key intermediate for more complex molecules. The primary synthetic route involves the direct N-alkylation of piperazine with a suitable benzyl halide.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between piperazine and 3-methylbenzyl chloride (or bromide). To favor mono-alkylation and minimize the formation of the di-substituted by-product, an excess of piperazine is commonly used.

Experimental Protocol: N-Alkylation of Piperazine

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

Piperazine (an excess, e.g., 4 equivalents)

-

3-Methylbenzyl chloride (1 equivalent)

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve piperazine in ethanol in the reaction flask and begin stirring.

-

Slowly add 3-methylbenzyl chloride to the piperazine solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 8-10 hours.

-

Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and make the solution alkaline (pH > 12) by the addition of a strong base, such as sodium hydroxide.

-

Extract the aqueous layer multiple times with an organic solvent like dichloromethane or chloroform.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil.

-

Purification of this compound

The crude product can be purified by one of two primary methods: distillation of the free base or crystallization of a salt form, typically the hydrochloride salt.

Experimental Protocol: Purification by Distillation

-

Setup: Assemble a vacuum distillation apparatus.

-

Procedure:

-

Transfer the crude this compound oil to the distillation flask.

-

Apply a vacuum and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. The boiling point for the closely related N-benzylpiperazine is reported as 122-124 °C at 2.5 mmHg[1].

-

Experimental Protocol: Purification by Crystallization (as Hydrochloride Salt)

-

Salt Formation:

-

Dissolve the crude this compound oil in a suitable solvent, such as ethanol or isopropyl alcohol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ethanol or bubble dry hydrogen chloride gas through the solution until precipitation is complete.

-

-

Crystallization:

-

Stir the resulting slurry in the ice bath for a period to ensure complete crystallization.

-

Collect the precipitated this compound dihydrochloride by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

-

Drying: Dry the purified salt in a vacuum oven at a moderate temperature.

Data Presentation